4,5,6-trimethyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyridine-3-carbonitrile
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Overview
Description
4,5,6-TRIMETHYL-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that combines a pyridine ring with a tetrazole moiety
Preparation Methods
The synthesis of 4,5,6-TRIMETHYL-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PYRIDINE-3-CARBONITRILE typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the tetrazole group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5,6-TRIMETHYL-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PYRIDINE-3-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 4,5,6-TRIMETHYL-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. The tetrazole group can form strong interactions with metal ions, making it a useful ligand in coordination chemistry. Additionally, its unique structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar compounds include other pyridine derivatives and tetrazole-containing molecules. Compared to these compounds, 4,5,6-TRIMETHYL-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PYRIDINE-3-CARBONITRILE stands out due to its combined structural features, which provide unique reactivity and potential applications. Some similar compounds include:
- 4,5,6-TRIMETHYL-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PYRIDINE
- 4,5,6-TRIMETHYL-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PYRIDINE-3-CARBONITRILE derivatives
These compounds share structural similarities but differ in their specific functional groups and reactivity, making each unique in its own right.
Properties
Molecular Formula |
C16H14N6S |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
4,5,6-trimethyl-2-(1-phenyltetrazol-5-yl)sulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C16H14N6S/c1-10-11(2)14(9-17)15(18-12(10)3)23-16-19-20-21-22(16)13-7-5-4-6-8-13/h4-8H,1-3H3 |
InChI Key |
UZIFZOJYUHRJMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N=C1C)SC2=NN=NN2C3=CC=CC=C3)C#N)C |
Origin of Product |
United States |
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